Home > Products > Screening Compounds P40940 > Bay 869766;rdea119
Bay 869766;rdea119 -

Bay 869766;rdea119

Catalog Number: EVT-1585807
CAS Number:
Molecular Formula: C19H20F3IN2O5S
Molecular Weight: 572.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BAY 869766, also known as Refametinib or RDEA119, is a potent allosteric inhibitor of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK) pathway, specifically targeting MEK1 and MEK2. This compound has garnered attention for its potential in cancer therapy due to its ability to selectively inhibit cell proliferation in various tumor types. It is currently under investigation in clinical trials for treating solid tumors, including melanoma and colorectal cancer.

Source

BAY 869766 was developed by Bayer Pharmaceuticals and has been extensively studied for its pharmacological properties and therapeutic applications. The compound's development was motivated by the need for targeted therapies in oncology, particularly those that can effectively inhibit the MEK-ERK signaling pathway, which plays a critical role in cell growth and survival.

Classification

BAY 869766 is classified as a small molecule drug. It falls under the category of investigational drugs, specifically designed to target the MEK1/2 enzymes through allosteric modulation rather than competitive inhibition. This unique mechanism of action distinguishes it from traditional kinase inhibitors.

Synthesis Analysis

Methods

The synthesis of BAY 869766 involves several organic chemistry techniques, including multi-step synthesis that typically begins with the preparation of key intermediates followed by coupling reactions to form the final compound. The synthesis has been optimized to enhance yield and purity, making it suitable for both preclinical and clinical studies.

Technical Details

The synthetic route may include:

  1. Formation of the core structure: Utilizing cyclopropane chemistry to establish the framework.
  2. Functionalization: Introduction of fluorine and iodine substituents on aromatic rings to enhance binding affinity and selectivity.
  3. Final coupling: Combining various functional groups to achieve the desired pharmacophore.

The detailed synthetic pathway is proprietary but generally follows established protocols in medicinal chemistry.

Molecular Structure Analysis

Structure

BAY 869766 has a complex molecular structure characterized by:

  • Chemical Formula: C19_{19}H20_{20}F3_3I N2_2O5_5S
  • Molecular Weight: Approximately 572.34 g/mol
  • IUPAC Name: N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide

Data

The compound exhibits a solid state at room temperature with specific stereochemical configurations that contribute to its biological activity. The three-dimensional structure reveals an allosteric binding site on MEK1/2 enzymes, which is crucial for its mechanism of action.

Chemical Reactions Analysis

Reactions

BAY 869766 primarily undergoes metabolic reactions within biological systems. Its interactions with MEK enzymes lead to significant downstream effects on the ERK signaling pathway, influencing cell cycle regulation and apoptosis.

Technical Details

The compound's reactivity profile includes:

  • Binding Affinity: High selectivity for MEK1/2 over other kinases.
  • Inhibition Mechanism: Allosteric modulation prevents ATP from activating MEK, thereby inhibiting phosphorylation of ERK.

In vitro studies demonstrate that BAY 869766 effectively reduces ERK phosphorylation in various cancer cell lines.

Mechanism of Action

Process

BAY 869766 operates by binding to an allosteric site on MEK1/2 enzymes, leading to:

  1. Inhibition of ERK Activation: Prevents phosphorylation of ERK proteins.
  2. Reduction in Cell Proliferation: Alters signaling pathways associated with tumor growth.

Data

Pharmacodynamic studies indicate that sustained inhibition of MEK activity correlates with reduced tumor growth in xenograft models. The compound has shown efficacy in both monotherapy and combination therapy settings.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Poorly soluble in water (0.0818 mg/mL)
  • Melting Point: Not specified but expected to be stable under physiological conditions.

Chemical Properties

  • pKa Values: Strongest acidic pKa at approximately 7.21.
  • LogP (octanol-water partition coefficient): Approximately 3.11, indicating moderate lipophilicity.
  • Polar Surface Area: Approximately 107.89 Ų, suggesting limited permeability through biological membranes.

These properties influence the bioavailability and distribution of BAY 869766 within biological systems.

Applications

BAY 869766 is primarily investigated for its applications in oncology as a targeted therapy for various cancers:

The ongoing clinical trials aim to establish optimal dosing regimens and evaluate long-term efficacy and safety profiles in patients with advanced malignancies.

Properties

Product Name

Bay 869766;rdea119

IUPAC Name

N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide

Molecular Formula

C19H20F3IN2O5S

Molecular Weight

572.3 g/mol

InChI

InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3

InChI Key

RDSACQWTXKSHJT-UHFFFAOYSA-N

Synonyms

BAY 869766
BAY-869766
BAY869766
N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide
RDEA 119
RDEA-119
RDEA119
refametini

Canonical SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.